molecular formula C13H15NO4 B153694 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 5618-96-2

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No. B153694
CAS RN: 5618-96-2
M. Wt: 249.26 g/mol
InChI Key: JXGVXCZADZNAMJ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is a compound that can be inferred to have relevance in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential synthetic routes and properties of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carboxylic acid derivatives and the introduction of substituents to the pyrrolidine ring. For example, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at a specific position on the core structure . Similarly, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves the formation of a carboxylic acid core with a pyrrolidine ring and subsequent acylation . These methods could potentially be adapted for the synthesis of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid by incorporating the benzyloxy carbonyl protective group at the appropriate step.

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the potential structure of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For instance, the crystal structure of 2-methylpyridinium 2-carboxybenzoate reveals the orientation of substituents around the pyridine and benzene rings, which could be similar to the orientation of substituents around the pyrrolidine ring in the target compound .

Chemical Reactions Analysis

The reactivity of related compounds can shed light on the potential chemical reactions of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For example, the reaction of pyridine bases with carboxylic acids in benzene to form complexes suggests that the target compound may also form complexes with other bases or nucleophiles . Additionally, the anionic rearrangement of 2-benzyloxypyridine to form aryl pyridyl carbinols indicates that the benzyloxy group in the target compound may also undergo similar rearrangements under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be used to predict those of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For instance, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acids suggest that the target compound may also exhibit interesting optical properties . The partition method used to study the reaction of pyridine bases with carboxylic acids could be applied to study the solubility and partitioning behavior of the target compound in various solvents .

Scientific Research Applications

Co-crystallization and Structural Analysis

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid plays a role in the field of crystallography. For instance, a study by Chesna et al. (2017) discusses the co-crystallization of benzoic acid and l-proline, which includes similar compounds. They focus on the non-centrosymmetric co-crystallization for growing crystals in a chiral space group, highlighting the structural intricacies of such compounds (Chesna et al., 2017).

Synthesis of Conformationally Restricted Analogs

The synthesis of conformationally restricted analogs of various compounds, including ones related to 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, is another significant application. Galeazzi et al. (2003) describe the stereoselective alkylation of chiral pyrrolidin-2-one, leading to the synthesis of a restricted analog of pregabalin (Galeazzi et al., 2003).

Chemical Reactions and Functionalization

The functionalization of cyclic amines, including pyrrolidine derivatives, is explored in studies by Kang et al. (2015) and others. These studies involve redox-annulations with α,β-unsaturated carbonyl compounds, providing insights into the synthesis of pyrrolines and pyrrolidines (Kang et al., 2015).

Photophysical Properties in Coordination Polymers

The use of aromatic carboxylic acids, similar to 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, in the synthesis of lanthanide-based coordination polymers is another area of interest. Sivakumar et al. (2011) discuss the synthesis and photophysical properties of such compounds, emphasizing their potential in materials science (Sivakumar et al., 2011).

Applications in Organic Synthesis and Catalysis

Various studies highlight the role of similar compounds in organic synthesis and catalysis. For instance, Giri et al. (2010) explore Pd(II)-catalyzed C-H carboxylation, which is relevant to the synthesis of complex molecules from simple anilides, including those related to pyrrolidine derivatives (Giri et al., 2010).

Future Directions

The pyrrolidine scaffold, to which 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid belongs, is a versatile structure in drug discovery. It can be used to design new compounds with different biological profiles . Therefore, future research could focus on exploring the potential of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid and its derivatives in the development of new therapeutic agents.

properties

IUPAC Name

1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid

CAS RN

3160-46-1
Record name NSC29728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
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1.15 g
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2.02 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Oh, JC Jung, MA Avery - Zeitschrift für Naturforschung B, 2008 - degruyter.com
A convenient synthesis of 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine- 1-carboxylic acid benzyl esters 17 and 18 as new cysteine protease inhibitors is …
Number of citations: 2 www.degruyter.com
A Joshi-Pangu, F Lévesque, HG Roth… - The Journal of …, 2016 - ACS Publications
The emergence of visible light photoredox catalysis has enabled the productive use of lower energy radiation, leading to highly selective reaction platforms. Polypyridyl complexes of …
Number of citations: 290 pubs.acs.org
H Pizova, M Havelkova, S Stepankova, A Bak… - Molecules, 2017 - mdpi.com
Series of twenty-five benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates was prepared and completely characterized. All the compounds were tested for their in vitro ability to inhibit …
Number of citations: 21 www.mdpi.com
S Pelliccia, C Cerchia, F Esposito, R Cannalire… - European Journal of …, 2022 - Elsevier
SARS-CoV-2 caused worldwide the current outbreak called COVID-19. Despite multiple countermeasures implemented, there is an urgent global need for new potent and efficient …
Number of citations: 7 www.sciencedirect.com
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org
P Silalai, R Saeeng - The Journal of Organic Chemistry, 2023 - ACS Publications
This paper reports the acid-controlled divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles and symmetric and unsymmetrical bis(indolyl)methanes (BIMs) through photocatalyzed …
Number of citations: 4 pubs.acs.org
B Bandi - 2020 - openrepository.aut.ac.nz
This thesis describes the application of self-assembly and cooperativity in the design of efficient catalytic systems. In particular, we are looking at chemical reactions which require two or …
Number of citations: 2 openrepository.aut.ac.nz
B Zheng, MA Schmidt, MD Eastgate - The Journal of Organic …, 2016 - ACS Publications
Palladium(II) carboxylate salts have been shown to catalyze the oxidation of various hydroquinones to benzoquinones in the presence of t-BuOOH. This new catalytic system has been …
Number of citations: 9 pubs.acs.org
A Siwicka, K Wojtasiewicz, B Rosiek, A Leniewski… - Tetrahedron …, 2005 - Elsevier
Mild Pictet–Spengler-type condensation was applied to the synthesis of several tetrahydro-β-carboline and tetrahydro-isoquinoline derivatives. l-Amino acids were promoters of 1,4-…
Number of citations: 31 www.sciencedirect.com
VD Rathod - 2016 - dspace.unive.it
The aim of this thesis work was the synthesis, characterization and application of new catalysts to be used in reactions as hydrogenation, Heck reaction, Friedel-Crafts acylations, etc., in …
Number of citations: 0 dspace.unive.it

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